Cas no 959282-02-1 (1,1'-3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidenebisbenzene)

1,1'-3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidenebisbenzene structure
959282-02-1 structure
商品名:1,1'-3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidenebisbenzene
CAS番号:959282-02-1
MF:C21H22
メガワット:274.399385929108
CID:5733846

1,1'-3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidenebisbenzene 化学的及び物理的性質

名前と識別子

    • 1,1'-3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidenebisbenzene
    • インチ: 1S/C21H22/c1-17(16-18-10-8-9-11-18)21(19-12-4-2-5-13-19)20-14-6-3-7-15-20/h2-8,10,12-15,18H,9,11,16H2,1H3
    • InChIKey: WZJOJDGIZRREKX-UHFFFAOYSA-N
    • ほほえんだ: C(/C1=CC=CC=C1)(\C1=CC=CC=C1)=C(/C)\CC1CCC=C1

1,1'-3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidenebisbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C992015-1mg
1,1'-[3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidene]bis[benzene]
959282-02-1
1mg
$253.00 2023-05-18
TRC
C992015-2.5mg
1,1'-[3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidene]bis[benzene]
959282-02-1
2.5mg
$534.00 2023-05-18
TRC
C992015-100mg
1,1'-[3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidene]bis[benzene]
959282-02-1
100mg
$ 11200.00 2023-09-08
TRC
C992015-10mg
1,1'-[3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidene]bis[benzene]
959282-02-1
10mg
$1987.00 2023-05-18
TRC
C992015-5mg
1,1'-[3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidene]bis[benzene]
959282-02-1
5mg
$1016.00 2023-05-18

1,1'-3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidenebisbenzene 関連文献

1,1'-3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidenebisbenzeneに関する追加情報

Chemical Profile of 1,1'-3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidenebisbenzene (CAS No. 959282-02-1)

1,1'-3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidenebisbenzene, identified by its CAS number 959282-02-1, is a complex organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This bisbenzene derivative exhibits a unique structural framework, featuring a central bisbenzene core linked by a 3-(2-cyclopenten-1-yl) bridge, with substituents that include a 2-methyl-1-propenylidene group. Such structural motifs are of particular interest due to their potential to interact with biological targets in novel ways, making them valuable candidates for drug discovery and material science applications.

The molecular architecture of this compound is characterized by its rigid planar bisbenzene system, which provides stability and precise spatial orientation for functional groups. The presence of the cyclopentenyl moiety introduces conformational flexibility, allowing for dynamic interactions with biological macromolecules. This balance between rigidity and flexibility makes the compound an intriguing candidate for studying molecular recognition processes in proteins and nucleic acids.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mode of interaction of this compound with various biological targets. Studies suggest that the bisbenzene core can engage in π-stacking interactions with aromatic residues in proteins, while the cyclopentenyl group may facilitate hydrophobic interactions or influence the compound's conformational dynamics. These insights are particularly relevant in the context of developing small-molecule modulators for therapeutic applications.

In the realm of pharmaceutical research, derivatives of bisbenzene have shown promise as scaffolds for designing novel bioactive molecules. The structural features of 1,1'-3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidenebisbenzene align well with this trend, offering a platform for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Researchers are exploring synthetic strategies to introduce additional functional groups or alter the substitution pattern on the bisbenzene core to optimize biological activity.

The synthesis of this compound involves multi-step organic reactions, including cross-coupling techniques and cyclization processes. The introduction of the 2-methyl-1-propenylidene group requires careful control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to access complex heterocyclic systems like this one with greater efficiency, enabling rapid exploration of its chemical space.

From a material science perspective, the unique electronic properties of the bisbenzene core make this compound a potential candidate for applications in organic electronics, such as light-emitting diodes (OLEDs) or photovoltaic devices. The conjugated system within the bisbenzene structure can exhibit favorable charge transport characteristics when incorporated into functional materials. Ongoing research is investigating how modifications to the substituents can tailor these electronic properties for specific applications.

The biological activity of this compound has been preliminarily explored through in vitro assays targeting various disease-related pathways. Early studies indicate that it may exhibit inhibitory effects on certain enzymes or interfere with protein-protein interactions relevant to inflammatory or metabolic disorders. While these findings are promising, further investigation is needed to fully elucidate its mechanism of action and therapeutic potential.

One particularly intriguing aspect of this compound is its potential as a tool for studying molecular recognition phenomena at the atomic level. High-resolution structural techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its interactions with model biomolecules. These studies provide critical insights into how small molecules can modulate biological processes at a fundamental level.

The development of new analytical methods has also contributed to a deeper understanding of this compound's behavior in complex systems. Techniques such as mass spectrometry and chromatography allow researchers to monitor its degradation pathways and metabolites, which is essential for assessing its safety and efficacy in preclinical studies.

In conclusion, 1,1'-3-(2-Cyclopenten-1-yl)-2-methyl-1-propen-1-ylidenebisbenzene (CAS No. 959282-02-1) represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules with potential applications across multiple disciplines. Its unique chemical features make it a valuable scaffold for drug discovery efforts aimed at addressing unmet medical needs.

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